4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, with the CAS number 1353977-13-5, is a chemical compound classified primarily as a pharmaceutical intermediate. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various neurological and psychological conditions. Its molecular formula is C₁₄H₂₀ClN₃, and it has a molecular weight of 265.78 g/mol .
The synthesis of 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves multi-step organic reactions. The general synthetic route can include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Purification methods like recrystallization or chromatography may be employed to isolate the compound from by-products and unreacted materials.
The molecular structure of 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride features a central benzonitrile group attached to a piperidine ring that carries a methylamino substituent. The presence of the hydrochloride indicates that it forms a salt with hydrochloric acid, enhancing its solubility in aqueous environments.
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled laboratory conditions, ensuring that side reactions are minimized and yields are maximized.
The mechanism of action for 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation could impact various neurological functions and potentially lead to therapeutic effects in disorders such as depression or anxiety.
Research into similar compounds suggests that modifications on the piperidine ring and benzonitrile moiety can significantly influence their pharmacological profiles, including receptor affinity and selectivity.
The primary applications of 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride lie in medicinal chemistry research. It serves as an intermediate for synthesizing novel pharmacological agents aimed at treating central nervous system disorders. Additionally, it may be utilized in studies exploring receptor interactions and drug metabolism pathways.
The synthesis of 4-((4-(methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 1353977-13-5) involves sequential construction of its core components: the piperidine ring, methylamino substituent, benzonitrile moiety, and final hydrochloride salt. The molecular framework, confirmed as C₁₄H₂₀ClN₃ (MW 265.79 g/mol) through multiple analytical sources [1] , requires precise reaction control at each stage. The canonical SMILES representation (Cl.CNC1CCN(CC2C=CC(=CC=2)C#N)CC1) illustrates the connectivity of these units [1].
Piperidine core construction typically employs cycloamination strategies starting from aliphatic precursors. One industrially relevant approach utilizes glutaraldehyde in a reductive amination with methylamine under Leuckart-Wallach conditions, forming the 4-methylaminopiperidine intermediate. This method benefits from commercial availability of starting materials and avoids transition metal catalysts. Alternative routes involve ring-closing metathesis of diene precursors followed by hydrogenation, though this requires specialized catalysts. The 4-position regiochemistry is secured through protective group strategies or selective functionalization, with the methylamino group often introduced prior to ring closure to leverage steric and electronic effects [7] [8].
The critical methylamino group is installed either pre- or post-cyclization. A highly selective approach involves nucleophilic displacement of 4-hydroxypiperidine or 4-chloropiperidine intermediates with methylamine under high-pressure conditions (80-120°C). This SN₂ reaction proceeds with inversion of configuration, requiring optically pure precursors for enantioselective synthesis. Protective groups like tert-butoxycarbonyl (Boc) shield the piperidine nitrogen during this step, preventing dialkylation. Yields exceeding 85% are reported when using excess methylamine (3-5 eq.) in polar aprotic solvents like DMF [1] [8]. Post-functionalization of the piperidine ring via Buchwald-Hartwig amination represents a more modern alternative, though it requires palladium catalysts such as Pd₂(dba)₃/XPhos systems [8].
The benzonitrile moiety is typically introduced through catalytic coupling between 4-(methylaminopiperidine) and 4-bromomethylbenzonitrile or 4-chloromethylbenzonitrile. Optimized conditions utilize:
The electrophilic benzyl halide component exhibits enhanced reactivity over aryl halides in nucleophilic substitution, allowing milder conditions. This step connects the aromatic system to the piperidine nitrogen via a robust methylene bridge (-CH₂-), forming the tertiary amine core [7].
Final hydrochloride salt formation is achieved through stoichiometric acid-base reaction in anhydrous solvents:
1. Dissolve free base (1 eq.) in cold anhydrous ethyl acetate (5 vol.) or MTBE (8 vol.)2. Slowly add HCl solution (1.05 eq. in dioxane or 2M in diethyl ether) with vigorous stirring3. Maintain temperature at 0-5°C during addition4. Stir for 1-2 hours until precipitation completes5. Filter and wash with cold anhydrous solvent6. Dry under vacuum at 40°C for 24 hours
This protocol yields high-purity (>95%) crystalline product suitable for pharmaceutical applications, as confirmed by multiple suppliers [1] [5]. The hydrochloride salt enhances aqueous solubility (0.479 mg/mL predicted) and crystallinity compared to the free base .
Industrial production requires optimization of yield, purity, and process safety while minimizing costs. Critical parameters include:
Table 1: Optimization Parameters for Industrial-Scale Synthesis
Parameter | Lab-Scale Conditions | Optimized Industrial Process | Impact |
---|---|---|---|
Catalyst Loading | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (1.5 mol%) + Recycle | 67% reduction in catalyst costs |
Reaction Temperature | 100°C (reflux) | 80°C (pressurized reactor) | 30% energy reduction |
Solvent System | DMF (single-use) | Toluene/water biphasic (recycled) | 90% solvent recovery |
Reaction Time | 24 hours | 8-10 hours (continuous flow) | 2.5x throughput increase |
Purification | Column chromatography | Crystallization (water/IPA) | Eliminates chromatography costs |
Continuous flow reactors significantly enhance the alkylation step between 4-(methylamino)piperidine and 4-chloromethylbenzonitrile. By maintaining precise stoichiometry (1:1.05 ratio) and residence time (25 minutes) at 120°C, conversion rates exceed 98% with minimal byproduct formation [7]. Temperature control during hydrochloride formation is critical to prevent oiling out; optimized protocols use anti-solvent crystallization with isopropanol/water mixtures (4:1) to obtain consistent crystal morphology suitable for filtration [7]. Cold-chain transportation requirements for intermediates further necessitate process adjustments to enhance stability .
Protecting group selection for the piperidine nitrogen profoundly impacts overall yield and operational complexity. Two predominant strategies exist:
Boc Protection Strategy
Cbz Protection Strategy
Table 2: Protecting Group Performance Comparison
Parameter | Boc Strategy | Cbz Strategy | Unprotected Route |
---|---|---|---|
Overall Yield | 62% | 58% | 45% |
Byproduct Formation | <2% | 3-5% | 15-20% |
Purification Ease | Crystallization | Chromatography | Chromatography |
Scalability | Excellent | Moderate | Poor |
Cost Index | 1.0 | 1.8 | 1.2 |
Computational modeling (log P calculations) reveals Boc-protected intermediates exhibit optimal lipophilicity (log P = 1.33) for crystallization from hydrocarbon solvents, directly impacting purity. Unprotected routes suffer from dialkylation at the piperidine nitrogen, reducing yields to ≤45%. The Boc strategy prevails in industrial settings due to superior crystallinity of intermediates and elimination of transition metals [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9